molecular formula C15H14BrNOS B5746793 2-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide

2-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide

Cat. No.: B5746793
M. Wt: 336.2 g/mol
InChI Key: FLPPWYGIQJCSCT-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide is an organic compound that features a bromophenyl group and a methylsulfanylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through bromination of a suitable phenyl precursor.

    Formation of the Methylsulfanylphenyl Intermediate: The methylsulfanyl group is introduced via thiolation reactions.

    Coupling Reaction: The bromophenyl and methylsulfanylphenyl intermediates are coupled using acetamide as the linking moiety under suitable reaction conditions, often involving catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and methylsulfanyl groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-1-(4-chlorophenyl)ethanone
  • 4-(4-bromophenyl)-2-thiazolethiol
  • 2-(4-bromophenyl)quinoxaline
  • 2-(4-bromophenyl)oxirane

Uniqueness

2-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide is unique due to the presence of both bromophenyl and methylsulfanyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-bromophenyl)-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNOS/c1-19-14-5-3-2-4-13(14)17-15(18)10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPPWYGIQJCSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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